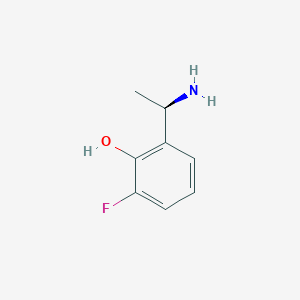
(R)-2-(1-Aminoethyl)-6-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminoethyl)-6-fluorophenol is a chiral compound that features a fluorine atom on the phenol ring and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-6-fluorophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity. For instance, the use of ω-transaminase enzymes has been explored for the synthesis of chiral amines, including ®-2-(1-Aminoethyl)-6-fluorophenol .
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminoethyl)-6-fluorophenol may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and the concentration of reactants. The use of biocatalysts, such as engineered ω-transaminase variants, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Aminoethyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aminoethyl group can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted phenols .
Aplicaciones Científicas De Investigación
®-2-(1-Aminoethyl)-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of ®-2-(1-Aminoethyl)-6-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can form external aldimines with coenzymes like pyridoxal-5′-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates, which are crucial for the catalytic activity of enzymes like ω-transaminases .
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(1-Aminoethyl)benzoic acid
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-1-(1-Naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-6-fluorophenol is unique due to the presence of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-6-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
WBYCHYDVKNGTLZ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)F)O)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








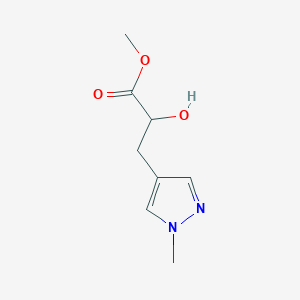

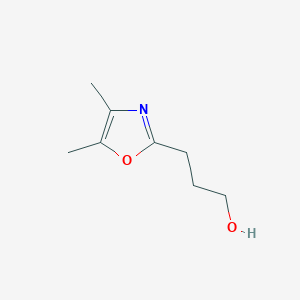
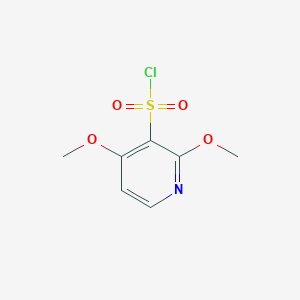


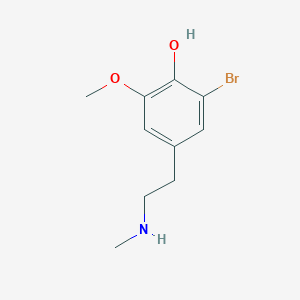
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
